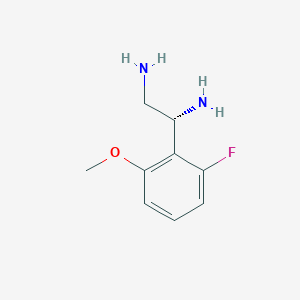
(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H13FN2O and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine, also known by its CAS number 1213321-84-6, is a compound with significant potential in biological research. Its molecular formula is C9H13FN2O, and it has a molecular weight of 184.21 g/mol. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and an ethylene diamine moiety, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H13FN2O |
| Molecular Weight | 184.21 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing the synthesis of neurotransmitters.
- Receptor Binding : The compound may interact with various receptors in the central nervous system, impacting neurotransmission and signaling pathways.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Neuroprotective Effects : Preliminary in vitro studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells .
- Antidepressant Activity : In animal models, the compound has demonstrated potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels .
Study 1: Neuroprotection in Cell Cultures
A study conducted on neuronal cell cultures treated with this compound showed a significant reduction in cell death induced by oxidative stress. The results indicated that the compound could enhance cell survival rates by up to 40% compared to untreated controls.
Study 2: Behavioral Assessment in Rodents
In behavioral assessments using rodent models of depression, administration of this compound resulted in reduced immobility times in forced swim tests. This suggests an antidepressant effect comparable to established SSRIs.
Toxicological Profile
While promising, safety assessments are crucial. The compound has been classified with potential irritant effects:
- Skin Irritation : Causes skin irritation upon contact.
- Eye Irritation : Can lead to serious eye irritation.
These findings highlight the necessity for caution when handling the compound in laboratory settings .
Environmental Impact
Limited data on the ecological toxicity of this compound suggests that further studies are needed to assess its environmental impact and biodegradability.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m0/s1 |
InChI Key |
ZPMSNZGQYOWRLS-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)F)[C@H](CN)N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















